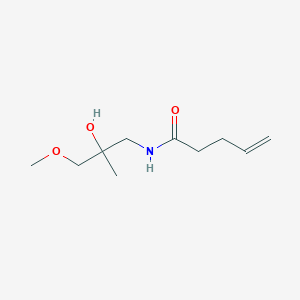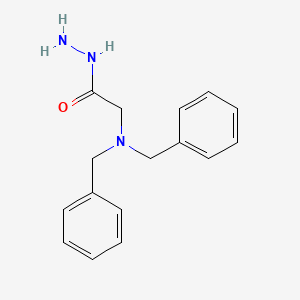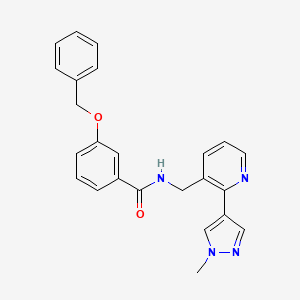
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820607-77-9 . It has a molecular weight of 227.76 and is typically in powder form . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is 4-((methylsulfonyl)methyl)cyclohexan-1-amine hydrochloride . The InChI code is 1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 227.76 .Wissenschaftliche Forschungsanwendungen
Brønsted Acid-Catalyzed Transfer Hydrogenation
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride serves as a reagent in Brønsted acid-catalyzed transfer hydrogenation reactions. Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes as dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation, highlighting an alternative to conventional dihydropyridines for imine reduction and reductive amination, which underscores the compound's role in facilitating hydrogenation of alkenes under mild conditions Organic Letters, 18(10), 2463-2466.
Reductive Deamination of Aromatic Amines
Wang and Guziec (2001) described a convenient method for the reductive deamination (hydrodeamination) of aromatic amines using chloroamine under alkaline conditions. This process, involving the intermediate formation of aryl methanesulfonylhydrazines, highlights the compound's potential in synthetic organic chemistry for deaminated product formation The Journal of Organic Chemistry, 66(25), 8293-8296.
Carbene-Catalyzed α-Carbon Amination
Huang et al. (2019) developed a carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. This method affords optically enriched dihydroquinoxalines, demonstrating the compound's application in the synthesis of natural products and synthetic bioactive molecules Organic Letters, 21(11), 4340-4344.
Aerosol Science and Technology
Perraud, Smith, and Olfert (2023) studied the effective densities of sodium methanesulfonate and aminium chloride nanoparticles, using them as calibration standards for aerosol mass spectrometers. Their research provides valuable insights into aerosol science and the physical properties of atmospheric particles, emphasizing the compound's relevance in environmental research Aerosol Science and Technology, 57, 355-366.
Methanesulfonic Acid-driven Particle Formation
Shen et al. (2019) evaluated the enhancing potential of monoethanolamine on methanesulfonic acid-driven new particle formation (NPF) using quantum chemical calculations and kinetics modeling. Their findings underscore the compound's impact on atmospheric chemistry and particle formation processes Environmental Science & Technology.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-(methylsulfonylmethyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASUPHCNKYFHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC(CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


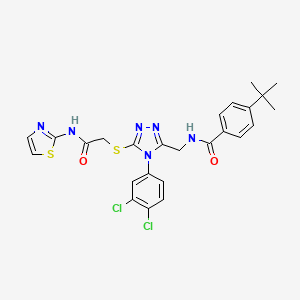

![N1-benzyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682095.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682096.png)
![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)
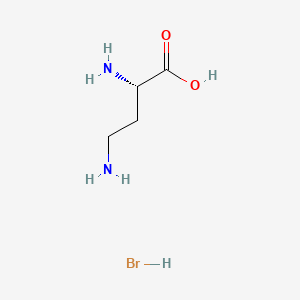
![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)
